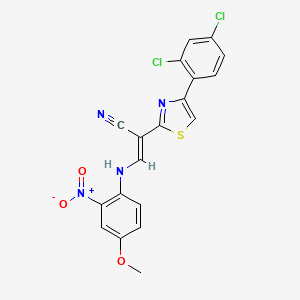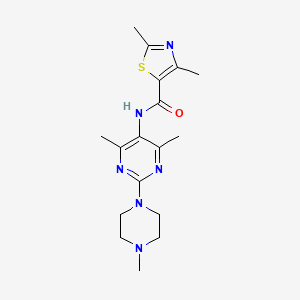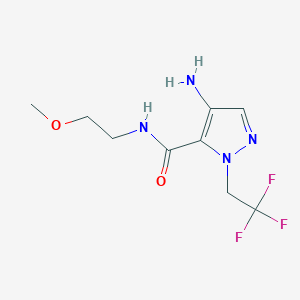
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2N4O3S and its molecular weight is 447.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis : This compound is involved in chemical synthesis processes. For instance, Frolov et al. (2005) demonstrated the reduction of similar acrylonitriles with lithium aluminum hydride, yielding derivatives with confirmed structures via X-ray diffraction analysis (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
Cytotoxicity and Anticancer Potential : Tarleton et al. (2012) explored the structural modifications of acrylonitriles and identified key components necessary for broad spectrum cytotoxicity, emphasizing the cyanide moiety's importance (Tarleton, Gilbert, Sakoff, & McCluskey, 2012).
Spectroscopic Study and Potential Chemosensors : Hranjec et al. (2012) synthesized and analyzed similar compounds for their spectroscopic characteristics, investigating their potential as chemosensors for various cations (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical studies on similar compounds to predict their biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
UV Cross-Linkable Polymer Studies : Suresh et al. (2016) researched the synthesis and characterization of polymers related to this compound, focusing on their photocrosslinking properties (Suresh, Vakees, Uma, Selvaraj, Karthikeyan, & Arun, 2016).
Ligand Discovery for Breast Cancer Cytotoxicity : Baker et al. (2018) identified dichlorophenylacrylonitriles as ligands with selective breast cancer cytotoxicity, indicating potential in drug development (Baker, Gilbert, Paula, Zhu, Sakoff, & McCluskey, 2018).
Corrosion Inhibition Efficiency : Verma et al. (2016) evaluated similar compounds for their efficiency in inhibiting corrosion, highlighting their potential in industrial applications (Verma, Quraishi, & Singh, 2016).
Anticholinesterase Activities : Kurt et al. (2015) synthesized and assessed coumarylthiazole derivatives for their inhibitory effects on enzymes relevant to neurological disorders (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O3S/c1-28-13-3-5-16(18(7-13)25(26)27)23-9-11(8-22)19-24-17(10-29-19)14-4-2-12(20)6-15(14)21/h2-7,9-10,23H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWOYDEZHGIRK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-{[(4-fluoro-3-oxo-1-phenyl-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2444354.png)





